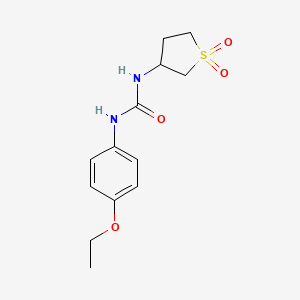![molecular formula C21H29NO B5255354 [o-(1-Dimethylaminoethyl)phenyl]phenyl-t-butylcarbinol](/img/structure/B5255354.png)
[o-(1-Dimethylaminoethyl)phenyl]phenyl-t-butylcarbinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[o-(1-Dimethylaminoethyl)phenyl]phenyl-t-butylcarbinol is a complex organic compound with a unique structure that includes a dimethylaminoethyl group, a phenyl group, and a t-butylcarbinol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [o-(1-Dimethylaminoethyl)phenyl]phenyl-t-butylcarbinol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of [1-(dimethylamino)ethyl]benzene with phenylmagnesium bromide, followed by the addition of t-butyl lithium. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents can also enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[o-(1-Dimethylaminoethyl)phenyl]phenyl-t-butylcarbinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[o-(1-Dimethylaminoethyl)phenyl]phenyl-t-butylcarbinol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [o-(1-Dimethylaminoethyl)phenyl]phenyl-t-butylcarbinol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and t-butyl groups contribute to the compound’s hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-(Dimethylamino)ethyl]benzene: Shares the dimethylaminoethyl group but lacks the phenyl and t-butylcarbinol groups.
Phenylmagnesium bromide: Used as a reagent in the synthesis of [o-(1-Dimethylaminoethyl)phenyl]phenyl-t-butylcarbinol.
t-Butyl lithium: Another reagent used in the synthesis process.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its solubility and reactivity, while the phenyl and t-butylcarbinol groups contribute to its stability and hydrophobicity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-[2-[1-(dimethylamino)ethyl]phenyl]-2,2-dimethyl-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-16(22(5)6)18-14-10-11-15-19(18)21(23,20(2,3)4)17-12-8-7-9-13-17/h7-16,23H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYUTBYMCJGZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(C2=CC=CC=C2)(C(C)(C)C)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5255277.png)
![3-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide](/img/structure/B5255285.png)
![N-[(Z)-1-(4-bromophenyl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B5255289.png)
![3-[(2,2-diallylpyrrolidin-1-yl)carbonyl]benzonitrile](/img/structure/B5255294.png)

![2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5255307.png)
![2-[(1E)-2-(3-ETHOXY-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL](/img/structure/B5255330.png)
![N-[2-(4-chlorophenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5255336.png)
![N-isopropyl-4,5-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B5255339.png)
![ethyl 7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5255340.png)
![7-chloro-2-[2-(4-nitrophenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5255347.png)
![methyl 7-(4-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5255358.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5255376.png)
![2-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5255383.png)
